1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylpiperidino group, and a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Attachment of the Methylpiperidino Group: The methylpiperidino group can be attached through a nucleophilic substitution reaction involving a piperidine derivative and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Utilizing catalysts to enhance reaction efficiency.
Purification Techniques: Employing purification methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-methylpiperidino)pyrrolidine-2,5-dione: The parent compound.
1-(3-Chlorophenyl)-3-(4-ethylpiperidino)pyrrolidine-2,5-dione: A similar compound with an ethyl group instead of a methyl group.
This compound: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(17)9-13/h2-4,9,11,14H,5-8,10H2,1H3 |
InChI Key |
GXBTYBXVXAEZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.